molecular formula C15H16Cl2N4O B2503636 (E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide CAS No. 307321-26-2

(E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide

Cat. No. B2503636
CAS RN: 307321-26-2
M. Wt: 339.22
InChI Key: PNLLISUSZWNWFQ-QGMBQPNBSA-N
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Description

The compound (E)-N'-(2,6-dichlorobenzylidene)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide is a derivative of the hydrazide class, which is known for its potential biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with slight variations in their chemical structure have been synthesized and characterized, indicating a broader interest in this class of compounds for their biological properties, such as anti-diabetic activity.

Synthesis Analysis

The synthesis of related compounds involves the formation of an azomethine (N=CH) linkage, which is a characteristic feature of these molecules. For instance, a similar compound with a 4-chlorobenzylidene group has been synthesized and characterized using various spectroscopic techniques, confirming the (E)-configuration of the azomethine linkage through single crystal X-ray analysis . Another related compound with a 4-(dimethylamino)benzylidene group was also synthesized and characterized by FT-IR, NMR, ESI-MS, and single crystal X-ray diffraction . These methods are likely applicable to the synthesis and characterization of the compound .

Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by single crystal X-ray diffraction, which provides precise information about the spatial arrangement of atoms within the crystal. The related compounds crystallize in the monoclinic space group and have been further analyzed using Density Functional Theory (DFT) calculations to compare predicted geometries and spectroscopic data with experimental results .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the studies of similar compounds suggest that they may undergo various interactions with biological targets. Molecular docking studies have shown that these compounds can tightly anchor to the active sites of enzymes, such as α-glucosidase, indicating potential inhibitory effects which could be explored for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure and the presence of functional groups. For example, the solvation energy values and the planarity of the CH3 groups linked to the nitrogen atom contribute to the reactivity of the compound . The vibrational frequencies and corresponding assignments have been investigated both experimentally and theoretically, providing insights into the stability and reactivity of these molecules . These properties are essential for understanding the behavior of the compound in biological systems and could be relevant for the compound as well.

properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N4O/c1-9-11(10(2)20-19-9)6-7-15(22)21-18-8-12-13(16)4-3-5-14(12)17/h3-5,8H,6-7H2,1-2H3,(H,19,20)(H,21,22)/b18-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLLISUSZWNWFQ-QGMBQPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NN=CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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